molecular formula C8H8OS B3001278 2,3-Dihydro-1,4-benzoxathiine CAS No. 6812-48-2

2,3-Dihydro-1,4-benzoxathiine

Cat. No.: B3001278
CAS No.: 6812-48-2
M. Wt: 152.21
InChI Key: NHSOOAWURRKYMM-UHFFFAOYSA-N
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Description

2,3-Dihydro-1,4-benzoxathiine is an important heterocyclic compound containing both oxygen and sulfur atoms within its six-membered ring structure.

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2,3-dihydro-1,4-benzoxathiine include:

Uniqueness

This compound is unique due to its specific combination of oxygen and sulfur atoms within the ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2,3-dihydro-1,4-benzoxathiine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8OS/c1-2-4-8-7(3-1)9-5-6-10-8/h1-4H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHSOOAWURRKYMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=CC=CC=C2O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What are the common synthetic routes to 2,3-dihydro-1,4-benzoxathiine derivatives?

A1: Several synthetic approaches have been explored:

  • Reaction of β-methallyl phenyl ethers with sulfur dichloride: This method, often proceeding through isolable sulfenyl chloride intermediates, leads to 3-chloromethyl-2,3-dihydro-1,4-benzoxathiines. []
  • Reaction of 1,2-mercaptophenol with 2-bromo acrylates: This approach allows for regioselective synthesis of either 2- or 3-substituted 2,3-dihydro-1,4-benzoxathiines by controlling the reaction conditions and solvent. []
  • Reaction of alkyl cyclohexanone ethylene monothioacetals with copper(II) bromide: This method provides a direct route to this compound derivatives. [, ]
  • One-pot synthesis from cyclohexanone derivatives: This efficient procedure utilizes ethane-1,2-dithiol or 2-mercaptoethanol with N-bromosuccinimide to afford the desired 2,3-dihydro-1,4-benzoxathiines. []

Q2: How does the structure of this compound influence its reactivity?

A2: The sulfur atom in the 1,4-oxathiine ring plays a crucial role in its reactivity.

  • Nucleophilic substitutions: The 3-chloromethyl group in 3-chloromethyl-2,3-dihydro-1,4-benzoxathiines exhibits enhanced reactivity towards nucleophilic substitution due to the neighboring group participation of the sulfur atom. []
  • Ring-opening reactions: Treatment with sodium methoxide leads to ring opening, forming 2-(vinylthio)phenols. []

Q3: Are there any stereochemical aspects associated with the synthesis or reactivity of 2,3-dihydro-1,4-benzoxathiines?

A: Yes, introducing chirality into the this compound structure is possible. Reacting 3-chloromethyl-2,3-dihydro-1,4-benzoxathiine with chiral reagents leads to the formation of diastereomers, which can be separated by crystallization or chromatography techniques. []

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